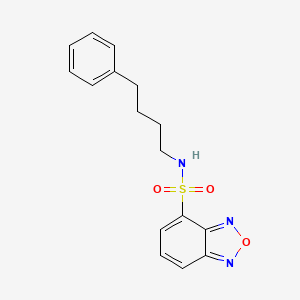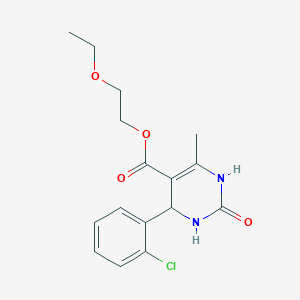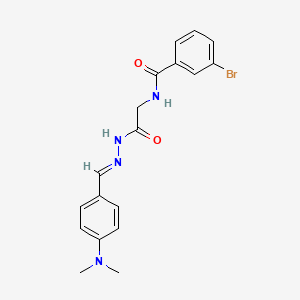![molecular formula C18H18N2O6 B11118486 N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11118486.png)
N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4,5-trimethoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-1,3-BENZODIOXOL-5-YLMETHYLENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodioxole moiety and a trimethoxybenzohydrazide group, which contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1,3-BENZODIOXOL-5-YLMETHYLENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 3,4,5-trimethoxybenzohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-1,3-BENZODIOXOL-5-YLMETHYLENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Applications De Recherche Scientifique
N’-[(E)-1,3-BENZODIOXOL-5-YLMETHYLENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE has been explored for various scientific research applications:
Medicinal Chemistry: Potential anticancer and antimicrobial activities due to its ability to interact with biological targets.
Materials Science: Use in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigation of its effects on cellular processes and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of N’-[(E)-1,3-BENZODIOXOL-5-YLMETHYLENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting key signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-BENZODIOXOL-5-YLMETHYLENE)-3-CHLORO-4-FLUOROANILINE
- N-((BENZO[1,3]DIOXOL-5-YL)METHYLENE)-2-CYANO-3-SUBSTITUTED PHENYLACRYLOHYDRAZIDES
Uniqueness
N’-[(E)-1,3-BENZODIOXOL-5-YLMETHYLENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trimethoxybenzohydrazide moiety, in particular, may offer advantages in terms of solubility and interaction with biological targets compared to similar compounds.
This detailed article provides a comprehensive overview of N’-[(E)-1,3-BENZODIOXOL-5-YLMETHYLENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C18H18N2O6 |
|---|---|
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H18N2O6/c1-22-15-7-12(8-16(23-2)17(15)24-3)18(21)20-19-9-11-4-5-13-14(6-11)26-10-25-13/h4-9H,10H2,1-3H3,(H,20,21)/b19-9+ |
Clé InChI |
SOKOHSBHAOTYBY-DJKKODMXSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-4-methylmorpholin-4-ium](/img/structure/B11118404.png)
![N-(3-Chlorophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11118412.png)
![N-({N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11118421.png)
![N-{4-[(1Z)-1-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide](/img/structure/B11118426.png)
![1-[(3-Fluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B11118428.png)



![2-{[(3,4,5-Trimethoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B11118465.png)
![2-(furan-2-yl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B11118473.png)
![Methyl 4-phenyl-2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11118475.png)
![Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11118478.png)
![5-chloro-2-[1-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11118479.png)
![2-[2-(2-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11118493.png)
